2-((2-(2-Cyanophenoxy)ethyl)(methyl)amino)acetamide
Description
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-[2-(2-cyanophenoxy)ethyl-methylamino]acetamide |
InChI |
InChI=1S/C12H15N3O2/c1-15(9-12(14)16)6-7-17-11-5-3-2-4-10(11)8-13/h2-5H,6-7,9H2,1H3,(H2,14,16) |
InChI Key |
QQJKGSKLKVGXGM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC1=CC=CC=C1C#N)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-(2-Cyanophenoxy)ethyl Chloride
Starting Material : 2-Cyanophenol reacts with 1,2-dichloroethane in the presence of a base (e.g., K₂CO₃) to form 2-(2-cyanophenoxy)ethyl chloride.
Reaction Conditions :
Alkylation of Methylamine
The chloride intermediate undergoes nucleophilic substitution with methylamine to yield 2-(2-cyanophenoxy)ethylmethylamine.
- Methylamine (2 equiv) is dissolved in dry THF under nitrogen.
- 2-(2-Cyanophenoxy)ethyl chloride (1 equiv) is added dropwise at 0°C.
- The mixture is stirred for 12 hours at room temperature.
- The product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄.
Acetamide Formation
The amine intermediate is reacted with chloroacetamide under basic conditions.
Steps :
- 2-(2-Cyanophenoxy)ethylmethylamine (1 equiv) and chloroacetamide (1.2 equiv) are mixed in DMF.
- K₂CO₃ (2 equiv) is added, and the reaction is heated to 60°C for 6 hours.
- The crude product is purified via column chromatography (SiO₂, EtOAc/hexane).
Yield : ~60%
Synthetic Route 2: Reductive Amination of 2-(2-Cyanophenoxy)acetaldehyde with Methylamine
Synthesis of 2-(2-Cyanophenoxy)acetaldehyde
Oxidation of 2-(2-Cyanophenoxy)ethanol :
Reductive Amination
Procedure :
- 2-(2-Cyanophenoxy)acetaldehyde (1 equiv) and methylamine (1.5 equiv) are dissolved in methanol.
- NaBH₃CN (1.2 equiv) is added portionwise at 0°C.
- The mixture is stirred for 24 hours, then quenched with water and extracted with DCM.
Yield : 70–75%
Amidation via Carbodiimide Coupling
The secondary amine is coupled with acetic acid using EDCI/HOBt.
Steps :
- Amine (1 equiv) , acetic acid (1.2 equiv) , EDCI (1.5 equiv) , and HOBt (1 equiv) are mixed in DMF.
- The reaction is stirred for 12 hours at room temperature.
- Purification by recrystallization (EtOH/H₂O) yields the final product.
Yield : ~85%
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 40–45% | 50–55% |
| Reaction Steps | 3 | 3 |
| Purification Complexity | Moderate | High |
| Cost Efficiency | Low | Moderate |
Key Observations :
- Route 2 offers higher yields due to efficient reductive amination but requires expensive reagents (EDCI/HOBt).
- Route 1 is more scalable but suffers from moderate yields in the alkylation step.
Optimization Strategies
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
2-((2-(2-Cyanophenoxy)ethyl)(methyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-((2-(2-Cyanophenoxy)ethyl)(methyl)amino)acetamide is utilized in various scientific research fields, including:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-(2-Cyanophenoxy)ethyl)(methyl)amino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyano group plays a crucial role in its reactivity, enabling the compound to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Acetamide Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Applications/Research Findings | Evidence ID |
|---|---|---|---|---|---|
| This compound | C₁₃H₁₅N₃O₃ | 261.28 g/mol | 2-cyanophenoxy, ethyl(methyl)amino | Potential PROTACs or kinase modulation | [1, 10] |
| 2-Cyano-N-[(methylamino)carbonyl]acetamide | C₅H₇N₃O₂ | 141.13 g/mol | Cyano, methylaminocarbonyl | Limited toxicity data; research chemical | [3] |
| 2-(2-Bromo-4-methylphenoxy)acetamide | C₉H₁₀BrNO₂ | 244.09 g/mol | Bromo, methylphenoxy | Industrial/research applications | [4] |
| 2-(p-Chlorophenoxy)-N-(2-(dimethylamino)ethyl)acetamide | C₁₂H₁₇ClN₂O₂ | 256.76 g/mol | Chlorophenoxy, dimethylaminoethyl | Industrial hazard (HR: 2) | [6] |
| N-[2-(2-Cyanophenoxy)-2-hydroxypropylamino)ethyl]-4-benzyloxyphenyl]acetamide (Epanolol) | C₂₆H₂₈N₄O₄ | 460.53 g/mol | 2-cyanophenoxy, benzyloxyphenyl | Beta-blocker (pharmaceutical) | [10] |
| 2-Cyano-N-(2-methoxyphenyl)acetamide | C₁₀H₁₀N₂O₂ | 190.20 g/mol | Cyano, methoxyphenyl | Research compound; solubility studies | [14] |
Key Differences and Implications
The ethyl(methyl)amino linker introduces flexibility and basicity, contrasting with rigid aromatic systems in compounds like ’s methoxyphenyl derivative. This may affect membrane permeability and metabolic stability .
Molecular Weight and Solubility: The target compound (MW 261.28) is intermediate in size compared to bulkier analogs like Epanolol (MW 460.53), suggesting balanced solubility and bioavailability. Smaller analogs (e.g., ’s cyanoacetamide, MW 141.13) exhibit higher aqueous solubility but reduced target specificity .
Applications: Pharmaceutical Potential: Epanolol () demonstrates the therapeutic relevance of cyanophenoxy-acetamide derivatives in cardiovascular diseases. Industrial Hazards: Chlorophenoxy derivatives () are flagged for moderate toxicity, whereas the target compound’s safety profile remains understudied, necessitating further toxicological evaluation .
Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization, similar to ’s benzodioxan derivatives (28–9.8% yields). This contrasts with simpler protocols for 2-formylphenoxy analogs (), which use K₂CO₃-mediated nucleophilic substitution .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 2-((2-(2-Cyanophenoxy)ethyl)(methyl)amino)acetamide, and how can reaction parameters be optimized?
- Answer: The synthesis involves multi-step reactions, including nucleophilic substitution and condensation. For example, a similar acetamide derivative was synthesized using a weak base (K₂CO₃) in acetonitrile, with reaction progress monitored via TLC . Optimizing reaction efficiency requires adjusting parameters such as base strength, solvent polarity, and reaction time. Substitution reactions under alkaline conditions (e.g., K₂CO₃) can enhance intermediate formation, while condensation steps may require activating agents like EDCI or DCC .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Answer: Structural confirmation typically integrates:
- NMR spectroscopy to identify proton environments (e.g., methyl, cyanophenoxy groups).
- FTIR to detect functional groups (C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹).
- Single-crystal XRD for precise bond-length and stereochemical analysis . Cross-referencing with computational simulations (e.g., DFT) can resolve ambiguities in spectral assignments.
Q. What purification methods are effective for isolating this compound from reaction mixtures?
- Answer: Common techniques include:
- Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane).
- Recrystallization using polar aprotic solvents like acetonitrile.
- Solid-phase extraction (SPE) for high-purity isolation, particularly for intermediates .
Advanced Research Questions
Q. How can molecular docking studies predict the bioactivity of this compound against specific biological targets?
- Answer: Molecular docking involves:
Target selection (e.g., viral proteases, enzyme active sites).
Ligand preparation (optimizing 3D structure using software like AutoDock Vina).
Binding affinity analysis to identify key interactions (hydrogen bonds, hydrophobic contacts).
A related study used docking to evaluate anti-COVID-19 potential, highlighting the cyanophenoxy group’s role in binding to viral proteins .
Q. What experimental and computational approaches resolve contradictions in spectroscopic data during characterization?
- Answer: Discrepancies (e.g., unexpected NMR shifts) can be addressed by:
- Repetition under controlled conditions (temperature, solvent).
- 2D NMR techniques (COSY, HSQC) to confirm connectivity.
- DFT calculations to predict theoretical spectra and compare with empirical data .
Q. How can researchers assess the in vitro toxicity profile of this compound for pharmacological applications?
- Answer: Key steps include:
- Cell viability assays (MTT, CCK-8) on human cell lines.
- Acute toxicity screening (e.g., zebrafish embryos).
- Metabolic stability tests using liver microsomes.
Note: Limited toxicological data exist for similar compounds, necessitating rigorous in vitro validation before in vivo studies .
Q. What role do substituents (e.g., cyanophenoxy, methylamino) play in modulating the compound’s physicochemical properties?
- Answer: The cyanophenoxy group enhances electron-withdrawing effects, influencing solubility and reactivity. The methylamino moiety increases lipophilicity, potentially improving blood-brain barrier penetration. Computational tools (e.g., LogP calculators) quantify these effects .
Methodological Challenges
Q. How can reaction scalability be achieved without compromising yield or purity?
- Answer: Scalability requires:
- Process intensification (e.g., flow chemistry for continuous synthesis).
- Green chemistry principles (e.g., replacing acetonitrile with biodegradable solvents).
- In-line analytics (PAT tools) for real-time monitoring .
Q. What strategies optimize the compound’s stability under varying storage conditions?
- Answer: Stability studies should assess:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
